molecular formula C12H13NO2 B1666334 Indole-3-butyric acid CAS No. 133-32-4

Indole-3-butyric acid

Cat. No. B1666334
CAS RN: 133-32-4
M. Wt: 203.24 g/mol
InChI Key: JTEDVYBZBROSJT-UHFFFAOYSA-N
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Description

Indole-3-butyric acid (IBA) is a white to light-yellow crystalline solid with the molecular formula C12H13NO2 . It is a plant hormone in the auxin family and is an ingredient in many commercial horticultural plant rooting products . It is functionally related to a butyric acid and is a conjugate acid of an indole-3-butyrate .


Molecular Structure Analysis

The molecular structure of IBA is represented by the InChI string: InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15) . The molecular weight of IBA is 203.24 g/mol .


Chemical Reactions Analysis

Although the exact method of how IBA works is still largely unknown, genetic evidence has been found that suggests that IBA may be converted into IAA through a similar process to β-oxidation of fatty acids .


Physical And Chemical Properties Analysis

IBA melts at 125 °C in atmospheric pressure and decomposes before boiling . It is sparingly soluble in water and more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

1. Role in Plant Growth and Development

Indole-3-butyric acid (IBA) plays a crucial role in plant growth, particularly in root development. Studies have shown that IBA induces rooting in various plants, including Arabidopsis thaliana, where mutants resistant to IBA's effects were identified, suggesting a complex interplay in IBA-mediated responses (Zolman, Yoder, & Bartel, 2000). Additionally, the enzyme IBR3, essential for IBA response in plants, has been identified, underlining its role in IBA's conversion to the more active auxin indole-3-acetic acid (IAA) (Zolman, Nyberg, & Bartel, 2007).

2. Inhibition of Citrus Bud Germination

In citrus, IBA has been observed to inhibit bud germination, a phenomenon explored through transcriptomic analysis. This study revealed significant downregulation of genes related to the ribosome and proteasome pathways, providing insights into the molecular mechanisms of IBA's inhibitory effects (Jiao, Xie, & Zhang, 2021).

3. Antioxidant Properties

IBA has demonstrated notable antioxidant properties, exhibiting stronger antioxidant activity than other auxins in various assays, suggesting its potential application in stress tolerance and plant health management (Shen Ya, 2014).

4. In Photocatalytic Degradation

IBA, along with indole-3-acetic acid (IAA), undergoes photocatalytic degradation in the presence of titanium dioxide. This process is influenced by various factors like pH and catalyst concentration, indicating the potential application of IBA in environmental management (Qamar & Muneer, 2005).

5. Potential in Drug Development for Neurodegenerative Disorders

Interestingly, IBA has been studied for its potential application in drug development for Alzheimer's disease. Its structural modifications have been explored to improve its pharmacological properties, showing promise as a candidate for treating neurodegenerative disorders (Dileep, Remya, Tintu, & Sadasivan, 2013).

6. Enhancing Rooting Efficiency in Plant Cuttings

IBA has been used effectively to enhance rooting in various plant species. Studies show that its application, such as in wall germander cuttings, significantly improves rooting efficiency, underlining its importance in horticulture and plant propagation (Taylor & Hoover, 2018).

7. Apoptotic Effects in Cancer Research

Research has also delved into the apoptotic effects of butyric acid derivatives, including IBA, in colorectal carcinoma cells. This indicates a potential research avenue for IBA in cancer treatment (Pattayil & Harikumaran-Thampi Balakrishnan-Saraswathi, 2019).

properties

IUPAC Name

4-(1H-indol-3-yl)butanoic acid
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InChI

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)
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InChI Key

JTEDVYBZBROSJT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O
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Molecular Formula

C12H13NO2
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DSSTOX Substance ID

DTXSID8032623
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Molecular Weight

203.24 g/mol
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Physical Description

White or slightly yellow solid; [Merck Index] Off-white powder; [MSDSonline], Solid
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Solubility

In benzene: >1000 g/L; in acetone, ethanol, diethyl ether: 30-100 g/L; in chloroform: 0.01-1 g/L, In water, 250 mg/L @ 20 °C, 0.25 mg/mL at 20 °C
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Vapor Pressure

0.00000117 [mmHg], Vapor pressure: <0.01 mPa (<8X10-8 mm Hg) @ 25 °C, 1.8X10-6 mm Hg @ 25 °C /Estimated/
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Product Name

Indole-3-butyric acid

Color/Form

White to slightly yellow crystals, White to tan powder or crystalline solid

CAS RN

133-32-4
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Melting Point

124.5 °C
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Synthesis routes and methods

Procedure details

The expression of the TG-1 F cells on pMORPHx9-FS-coded Fab fragments in E. coli was performed in shaking bottle cultures with 0.75 l of 2×TY medium and 34 μg/ml of chloramphenicol. After induction with 0.75 mmol of IPTG, the cells were cultivated for 16 hours at 30° C. As an alternative, Fab clones, which had been obtained from the second maturation pool 2, were induced with 0.1 mmol of IPTG and then cultivated at 22° C. Periplasmatic extracts from cell pellets were produced by osmotic shock, and the Fab fragments were isolated by Strep-Tactin® chromatography (IBA, Göttingen, Germany). The apparent molecular weights were determined by size-exclusion chromatography (SEC) with calibrating standards. The concentrations were determined by UV spectrometry.
Name
TG-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
0.75 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mmol
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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